2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-(2,4-dimethylphenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nitric acid, halogens; reactions are conducted in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. Additionally, the dimethylphenyl acetamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(phenyl)acetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-(2,4-dimethylphenyl)acetamide exhibits unique properties due to the presence of the 2,4-dimethylphenyl group. This structural feature can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16N2OS2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H16N2OS2/c1-11-7-8-13(12(2)9-11)18-16(20)10-21-17-19-14-5-3-4-6-15(14)22-17/h3-9H,10H2,1-2H3,(H,18,20) |
InChI Key |
QFQFIRMJJXJOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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